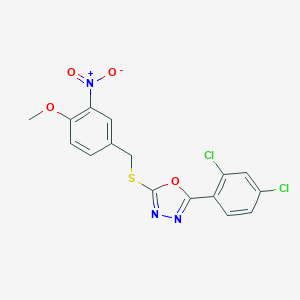

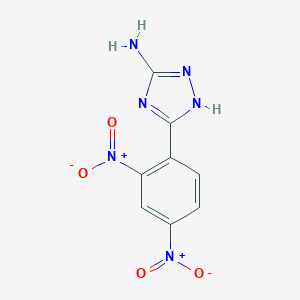

![molecular formula C22H14N2O2S B392468 2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione CAS No. 311315-93-2](/img/structure/B392468.png)

2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for this compound is not directly available, related compounds have been synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications

Synthetic Methodologies and Biological Importance

Thiazolidin-4-ones and related analogues, such as glitazones and rhodanines, have been synthesized since the mid-nineteenth century, demonstrating significant pharmacological importance. These compounds, including thiazole derivatives, are noted for their broad biological potential against various diseases, reflecting the ongoing interest in their development for medicinal chemistry applications (Santos, Junior, & Silva, 2018).

Antioxidant Capacity and Analytical Methods

The antioxidant capacity of thiazole derivatives has been extensively studied, with assays like ABTS and DPPH being utilized to evaluate their antioxidant activity. These studies underline the importance of thiazole compounds in mitigating oxidative stress, suggesting potential applications in protecting against cellular damage caused by free radicals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020); (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Pharmacological Applications

Research into thiazolidinediones, a closely related class, has shown their importance as PTP 1B inhibitors, suggesting potential for managing diseases like type 2 diabetes mellitus. The structural modifications of these scaffolds have been a focus to optimize their medicinal properties, indicating the versatility and potential of thiazole-based compounds in drug design and therapeutic applications (Verma, Yadav, & Thareja, 2019).

Environmental Fate and Safety

The environmental fate and safety of related compounds, such as mesotrione, have been reviewed, showing that when applied as directed, they do not present significant risks to non-target organisms or the environment. This suggests that with proper application, compounds with similar structures could be developed with favorable environmental profiles (Carles, Joly, & Joly, 2017).

Future Directions

Mechanism of Action

Target of Action

The compound “2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione” belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

The mode of action of thiazole derivatives can vary based on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria, a form of cell-cell communication that allows bacteria to coordinate behaviors such as biofilm formation and virulence production . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives can inhibit the synthesis of certain neurotransmitters, affecting the functioning of the nervous system . .

Result of Action

The result of the compound’s action can vary based on its specific targets and mode of action. Some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines . .

Biochemical Analysis

Biochemical Properties

2-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzothiazole moiety in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to altered cellular responses to oxidative stress. Additionally, the compound has been shown to bind to DNA, potentially affecting gene expression and cellular function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, it affects gene expression by binding to specific DNA sequences, leading to the upregulation or downregulation of target genes . This modulation of gene expression can impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to biomolecules, such as proteins and DNA . This binding can inhibit or activate enzymes, depending on the nature of the interaction. For example, the compound can inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can induce beneficial biochemical changes, such as enhanced antioxidant activity . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various xenobiotics . The compound can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can affect the levels of cofactors, such as NADH and FADH2, which are essential for cellular respiration and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . This distribution pattern is crucial for its biochemical activity and overall cellular effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, it can localize in the mitochondria, where it can influence mitochondrial function and cellular energy production .

Properties

IUPAC Name |

2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O2S/c1-13-6-11-18-19(12-13)27-20(23-18)14-7-9-15(10-8-14)24-21(25)16-4-2-3-5-17(16)22(24)26/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFUJHDXWIUXQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

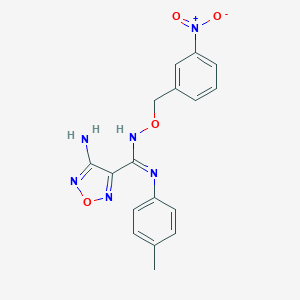

![N-[4-(dimethylamino)benzylidene]-N-(1,3-diphenyl-1H-pyrazol-5-yl)amine](/img/structure/B392386.png)

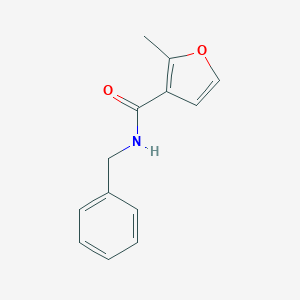

![2-[(4-Bromobenzyl)sulfanyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B392388.png)

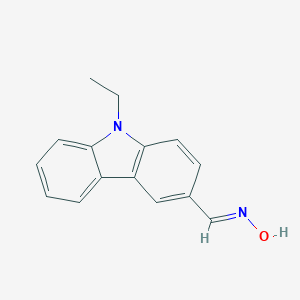

![5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B392390.png)

![9-[4-(hexyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B392391.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B392393.png)

![2-Methyl-8-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B392399.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole](/img/structure/B392403.png)

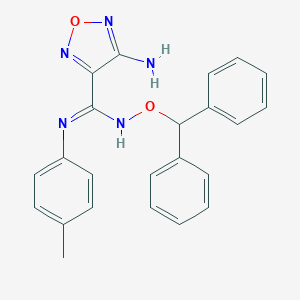

![4-amino-N'-[(3-bromobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392404.png)